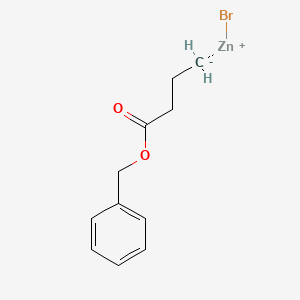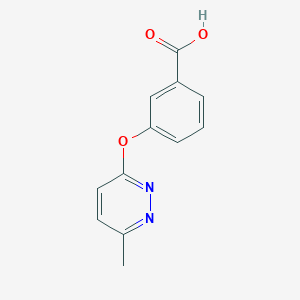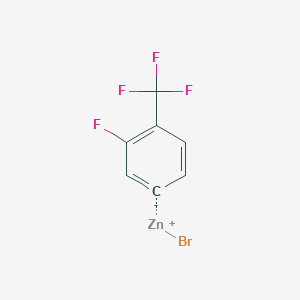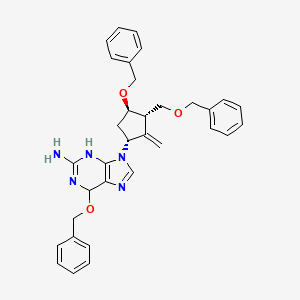
6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine is a complex organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine typically involves multiple steps, including the formation of the purine core and the introduction of benzyloxy groups. Common synthetic routes may involve:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxy Groups: This step may involve nucleophilic substitution reactions using benzyl alcohol or its derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the purine core or the benzyloxy groups, potentially leading to the formation of simpler amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine core or the benzyloxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce simpler amine compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes. This compound may be investigated for its potential interactions with nucleic acids or enzymes involved in purine metabolism.
Medicine
Purine derivatives have been explored for their therapeutic potential in treating various diseases, including cancer and viral infections. This compound may be evaluated for its pharmacological properties and potential as a drug candidate.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced coatings, due to their unique chemical properties.
作用机制
The mechanism of action of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with significant biological roles.
Caffeine: A well-known stimulant that is also a purine derivative.
Theobromine: Another purine alkaloid found in cocoa and chocolate.
Uniqueness
The uniqueness of 6-(Benzyloxy)-9-((1R,3S,4R)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-6,9-dihydro-1H-purin-2-amine lies in its complex structure, which includes multiple benzyloxy groups and a methylenecyclopentyl moiety. This complexity may confer unique chemical and biological properties, distinguishing it from simpler purine derivatives.
属性
分子式 |
C33H35N5O3 |
|---|---|
分子量 |
549.7 g/mol |
IUPAC 名称 |
9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-3,6-dihydropurin-2-amine |
InChI |
InChI=1S/C33H35N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29,32H,1,17-21H2,(H3,34,36,37)/t27-,28-,29-,32?/m1/s1 |
InChI 键 |
ITGJKLSIDJDAEP-CWQCAHLGSA-N |
手性 SMILES |
C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5OCC6=CC=CC=C6)N |
规范 SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5OCC6=CC=CC=C6)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


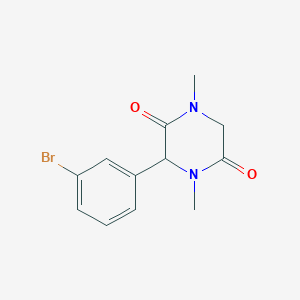
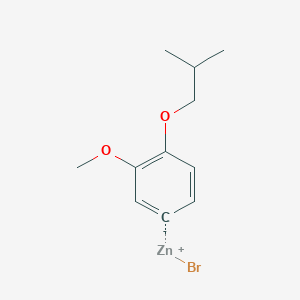
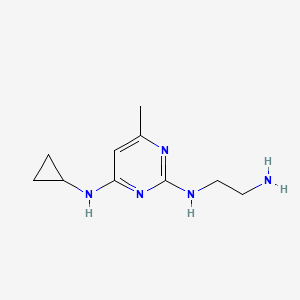
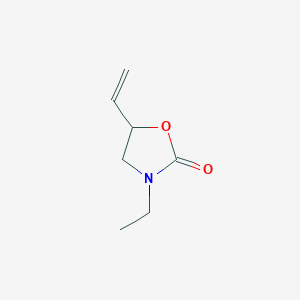
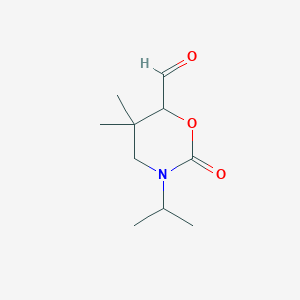
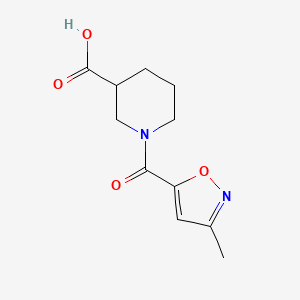
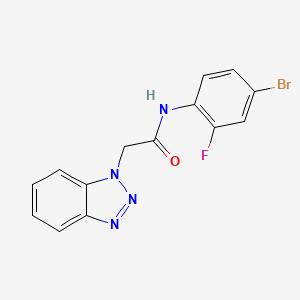
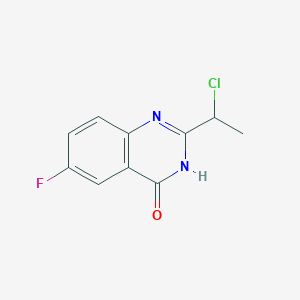
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)

